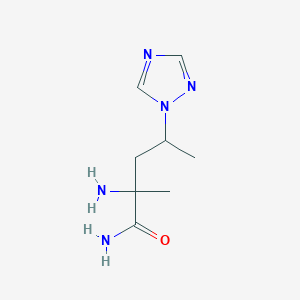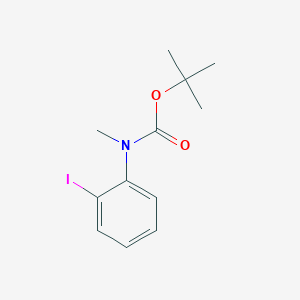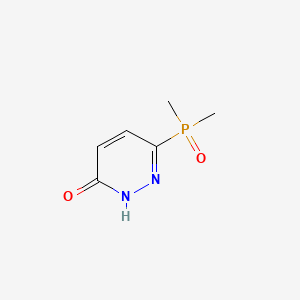
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dimethylphosphoryl group attached to a dihydropyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazinone derivative with a dimethylphosphorylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation pathways.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can act as a phosphoryl donor or acceptor, modulating the activity of target proteins. This can affect various cellular pathways, including signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- 6-(Diphenylphosphoryl)-2,3-dihydropyridazin-3-one
- 6-(Diethylphosphoryl)-2,3-dihydropyridazin-3-one
- 6-(Dimethylphosphoryl)-2,3-dihydropyridazin-4-one
Uniqueness
6-(Dimethylphosphoryl)-2,3-dihydropyridazin-3-one is unique due to its specific structural features and reactivity. The presence of the dimethylphosphoryl group imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds .
属性
分子式 |
C6H9N2O2P |
|---|---|
分子量 |
172.12 g/mol |
IUPAC 名称 |
3-dimethylphosphoryl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H9N2O2P/c1-11(2,10)6-4-3-5(9)7-8-6/h3-4H,1-2H3,(H,7,9) |
InChI 键 |
SSMGXDSWBREFCK-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1=NNC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}acetate](/img/structure/B13484070.png)
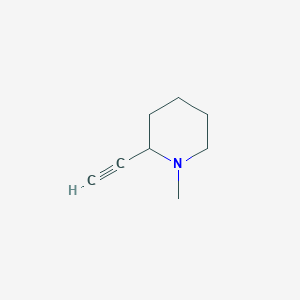
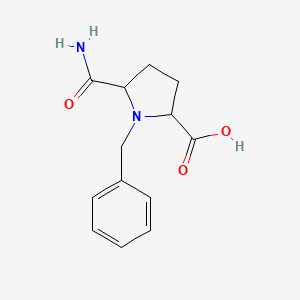
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)




![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)

